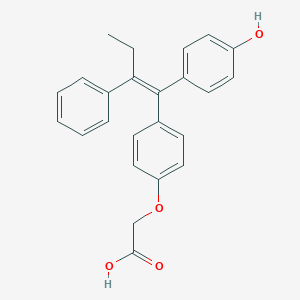

4-Hydroxytamoxifen acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

141777-00-6 |

|---|---|

Molecular Formula |

C24H22O4 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid |

InChI |

InChI=1S/C24H22O4/c1-2-22(17-6-4-3-5-7-17)24(18-8-12-20(25)13-9-18)19-10-14-21(15-11-19)28-16-23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27) |

InChI Key |

SBXYYKVYOGLJOX-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

Synonyms |

(Z)-4-HTA |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 4-Hydroxytamoxifen in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (4-OHT) is the primary active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action, while primarily centered on the estrogen receptor, is multifaceted, involving a complex interplay of genomic and non-genomic signaling pathways. This technical guide provides a detailed exploration of the molecular mechanisms of 4-OHT in breast cancer cells, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

I. Estrogen Receptor-Dependent Mechanism of Action

The predominant mechanism of 4-OHT's antitumor activity is its direct interaction with the estrogen receptor alpha (ERα).

A. Competitive Inhibition of Estradiol Binding

4-OHT acts as a competitive antagonist of estradiol at the ligand-binding domain (LBD) of ERα.[3] It possesses a higher binding affinity for the estrogen receptor compared to tamoxifen itself.[1] The binding of 4-OHT to ERα is a positively cooperative interaction.[4]

B. Conformational Change and Transcriptional Regulation

Upon binding to the ERα LBD, 4-OHT induces a distinct conformational change in the receptor. This alteration, particularly in the orientation of helix 12, prevents the recruitment of coactivator proteins that are essential for the transcription of estrogen-responsive genes.[3] Instead, the 4-OHT-ERα complex facilitates the recruitment of corepressor proteins, such as NCoR and SMRT, which ultimately leads to the inhibition of gene transcription.[5] This blockade of estrogen-driven gene expression is a critical factor in halting the proliferation of ER+ breast cancer cells.

II. Estrogen Receptor-Independent Mechanisms

Beyond its canonical ERα antagonism, 4-OHT exerts its effects through several ER-independent pathways.

A. Induction of Apoptosis

4-OHT can induce apoptosis in both ER+ and, in some cases, ER- breast cancer cells.[2] This programmed cell death is a key component of its therapeutic efficacy. One proposed mechanism involves the sulfation of 4-hydroxytamoxifen by the enzyme sulfotransferase 1A1 (SULT1A1) to form 4-sulfoxytamoxifen (4-SO4TAM).[2] This metabolite has been shown to cause DNA damage and induce apoptosis.[2] Additionally, 4-OHT-induced apoptosis can be mediated through the intrinsic mitochondrial caspase-9-dependent pathway.[6]

B. Induction of Autophagy

In some cellular contexts, 4-OHT can induce autophagic cell death.[7] This process involves the degradation of cellular components, including key survival proteins. For instance, 4-OHT has been shown to stimulate the degradation of K-Ras through autophagy, a critical factor for the survival of certain cancer cells.[7]

C. Modulation of Other Signaling Pathways

-

Protein Kinase C (PKC): 4-OHT can modulate the activity of protein kinase C, a family of enzymes involved in various cellular signaling pathways.[7]

-

Growth Factor Receptor Signaling: 4-OHT can interfere with growth factor signaling pathways. It has been shown to decrease insulin-like growth factor-1 (IGF-1) binding sites and alter the functionality of the epidermal growth factor (EGF) receptor.[8]

-

Estrogen-Related Receptor Gamma (ERRγ): 4-OHT can bind to and deactivate the orphan nuclear receptor ERRγ, leading to the inhibition of its constitutive transcriptional activity.[9][10]

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 4-OHT with its molecular targets and its effects on breast cancer cells.

| Parameter | Value | Target/System | Reference |

| IC50 | 3.3 nM | [³H]oestradiol binding to estrogen receptor | [11] |

| Kd | 35 nM | Estrogen-Related Receptor γ (ERRγ) | [9] |

| EC50 | 0.00003 µM | Inhibition of [³H]-estradiol-stimulated proliferation of MCF-7 cells | [1] |

| Activity | 0.0001 µM | Induction of ERα degradation in MCF-7 cells | [1] |

Table 1: Binding Affinities and Potency of 4-Hydroxytamoxifen

| Cell Line | Assay | 4-OHT Concentration | Observed Effect | Reference |

| MCF-7 | Cell Proliferation | 0.1 nM - 10 µM | Inhibition of estradiol-stimulated growth | [11] |

| ZR-75-1 | Comet Assay | Equimolar to Tamoxifen | Increased DNA damage compared to tamoxifen | [2] |

| T47D | Cytotoxicity Assay | < 10 µM | Potent cytotoxic effects | [12] |

| MCF-7 | Cell Cycle Analysis | Not specified | G0/G1 phase arrest | [13] |

Table 2: Cellular Effects of 4-Hydroxytamoxifen in Breast Cancer Cell Lines

IV. Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summarized protocols for commonly used assays in the study of 4-OHT's mechanism of action.

A. Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of 4-OHT to the estrogen receptor.

-

Methodology:

-

Prepare a cytosol fraction containing estrogen receptors from a suitable source (e.g., MCF-7 cells).

-

Incubate the cytosol with a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol).

-

Add increasing concentrations of unlabeled 4-OHT to compete with the radiolabeled estradiol for binding to the ER.

-

After incubation, separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of 4-OHT that inhibits 50% of the specific binding of the radiolabeled estradiol.

-

B. Cell Proliferation Assay

-

Objective: To assess the effect of 4-OHT on the proliferation of breast cancer cells.

-

Methodology:

-

Seed breast cancer cells (e.g., MCF-7) in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of 4-OHT, along with appropriate controls (e.g., vehicle, estradiol).

-

Incubate the cells for a defined period (e.g., 3-7 days).

-

Assess cell viability and proliferation using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Sulforhodamine B (SRB) Assay: Stains total cellular protein.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Plot the cell viability against the concentration of 4-OHT to determine the EC50 or IC50 value for growth inhibition.

-

C. Gene Expression Analysis

-

Objective: To investigate the effect of 4-OHT on the expression of estrogen-responsive genes.

-

Methodology:

-

Treat breast cancer cells with 4-OHT, estradiol, and vehicle controls for a specified time.

-

Isolate total RNA from the cells.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of specific target genes (e.g., pS2, GREB1).

-

Alternatively, for a global analysis, perform microarray or RNA-sequencing (RNA-seq) to profile the expression of thousands of genes simultaneously.

-

Analyze the data to identify genes that are significantly up- or down-regulated by 4-OHT treatment compared to controls.

-

V. Mechanisms of Resistance

Despite its efficacy, resistance to tamoxifen and its active metabolites is a significant clinical challenge. The mechanisms of resistance are complex and can include:

-

Loss or mutation of ERα: This eliminates the primary target of 4-OHT.

-

Altered expression of coactivators and corepressors: A shift in the balance of these regulatory proteins can lead to an agonistic, rather than antagonistic, response to 4-OHT.

-

Activation of alternative signaling pathways: Upregulation of growth factor receptor pathways (e.g., HER2, EGFR) can drive cell proliferation independently of the ER signaling axis.[5][14]

-

Altered metabolism of tamoxifen: Changes in the activity of enzymes that metabolize tamoxifen can affect the bioavailability of 4-OHT.[14]

Conclusion

4-Hydroxytamoxifen's mechanism of action in breast cancer cells is a paradigm of targeted cancer therapy. Its primary role as a competitive antagonist of the estrogen receptor, leading to the inhibition of estrogen-driven gene transcription, is well-established. However, a comprehensive understanding of its therapeutic effects and the development of strategies to overcome resistance require a deeper appreciation of its ER-independent activities, including the induction of apoptosis and autophagy, and its modulation of other key cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals working to refine and improve endocrine therapies for breast cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 4. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of 4-hydroxytamoxifen anti-growth factor activity in breast cancer cells: alterations of growth factor receptor binding sites and tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. selleckchem.com [selleckchem.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 4-Hydroxytamoxifen for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxytamoxifen, a critical active metabolite of Tamoxifen, for research purposes. This document details experimental protocols, data on yield and purity, and the compound's mechanism of action as a selective estrogen receptor modulator (SERM).

Introduction

4-Hydroxytamoxifen (4-OHT) is the active metabolite of the widely used breast cancer drug, Tamoxifen. It exhibits a significantly higher affinity for the estrogen receptor (ER) than its parent compound, making it a potent antagonist of ER-positive breast cancer cell proliferation. In research settings, 4-OHT is an invaluable tool for studying estrogen receptor signaling, inducing gene recombination in Cre-ER systems, and investigating mechanisms of endocrine resistance. This guide outlines a common and effective method for its laboratory-scale synthesis and purification.

Synthesis of 4-Hydroxytamoxifen via McMurry Reaction

The McMurry reaction is a powerful method for the reductive coupling of ketones to form alkenes, and it is frequently employed for the synthesis of Tamoxifen and its analogs.[1][2] This approach typically involves the coupling of 4,4'-dihydroxybenzophenone with a suitable ketone in the presence of a low-valent titanium reagent.

Synthesis Workflow

The synthesis of 4-Hydroxytamoxifen via the McMurry reaction can be visualized as a two-step process: the preparation of the low-valent titanium reagent followed by the coupling reaction and workup.

Experimental Protocol: McMurry Reaction

This protocol is a generalized procedure based on established methodologies for the McMurry coupling reaction to synthesize 4-Hydroxytamoxifen.[3][4][5][6]

Materials:

-

4,4'-dihydroxybenzophenone

-

Propiophenone

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust (Zn)

-

Dry Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, two or three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Zinc dust (6.0 eq.) in dry THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add Titanium tetrachloride (5.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, heat the mixture to reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.

-

-

McMurry Coupling Reaction:

-

Cool the black suspension of the low-valent titanium reagent to 0°C.

-

In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone (1.0 eq.) in dry THF.

-

Add the solution of the ketones to the titanium reagent mixture in one portion.

-

Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into water to quench the reaction.

-

Acidify the aqueous mixture with HCl until the black color disappears and a precipitate forms.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Quantitative Data: Synthesis Yield

The yield of 4-Hydroxytamoxifen from the McMurry reaction can vary depending on the specific reaction conditions and the scale of the synthesis.

| Reactants | Key Reagents | Reported Yield | Reference |

| 4,4'-dihydroxybenzophenone and Propiophenone | TiCl₄, Zn | 17-46% | [1] |

| 4,4'-dihydroxybenzophenone and various ketones | TiCl₄, Zn | Low to mediocre | [3][6] |

| Doubly functionalized benzophenone and propiophenone analogue | TiCl₄(THF)₂, Zn(0) | 62% (E/Z mixture) | [7] |

Purification of 4-Hydroxytamoxifen

The crude product from the synthesis is a mixture of (E)- and (Z)-isomers of 4-Hydroxytamoxifen, with the (Z)-isomer being the more biologically active form. Purification is crucial to separate these isomers and remove any unreacted starting materials or byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this separation.

Purification Workflow

The purification process involves initial workup followed by chromatographic separation.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a general guideline for the purification of 4-Hydroxytamoxifen isomers using a C18 column. The exact conditions may need to be optimized based on the specific HPLC system and column used.

Materials:

-

Crude 4-Hydroxytamoxifen

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade water

-

Orthophosphoric acid or Trifluoroacetic acid (TFA) as a mobile phase modifier

-

C18 Reverse-Phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase components. A common mobile phase consists of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v orthophosphoric acid or TFA).[8]

-

Degas the mobile phase using sonication or a vacuum degassing system to prevent bubble formation in the HPLC system.[9]

-

-

Sample Preparation:

-

Dissolve the crude 4-Hydroxytamoxifen in a small amount of the initial mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the HPLC using either an isocratic or gradient elution method. A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective for separating the (E) and (Z) isomers.

-

Monitor the elution of the compounds using a UV detector, typically at a wavelength of around 275 nm.[8]

-

-

Fraction Collection and Final Processing:

-

Collect the fractions corresponding to the peak of the (Z)-4-Hydroxytamoxifen isomer.

-

Combine the collected fractions and remove the organic solvent using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure (Z)-4-Hydroxytamoxifen as a solid.

-

Quantitative Data: Purity and Chromatographic Conditions

The purity of the final product is typically assessed by analytical HPLC. The following table summarizes representative HPLC conditions for the analysis and purification of 4-Hydroxytamoxifen.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity Achieved | Reference |

| C18 | Methanol: 0.1% v/v Orthophosphoric acid (90:10) | 0.4 | 275 | >98% | [8] |

| C18 | Acetonitrile and Phosphate buffer (pH 3.5) (52:48 v/v) | 0.7 | 256 | Not specified for 4-OHT directly | [10] |

Mechanism of Action: Selective Estrogen Receptor Modulation

4-Hydroxytamoxifen functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity. In breast tissue, it acts as an antagonist, inhibiting the proliferative effects of estrogen.

Signaling Pathway

The binding of 4-Hydroxytamoxifen to the estrogen receptor alpha (ERα) induces a distinct conformational change in the receptor, which is different from the change induced by the natural ligand, estradiol.[11][12][13] This altered conformation prevents the binding of co-activator proteins that are necessary for gene transcription. Instead, it promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which leads to the suppression of estrogen-responsive gene expression and a halt in cell proliferation.[14][15][16][17]

Conclusion

The synthesis of 4-Hydroxytamoxifen for research use can be reliably achieved through the McMurry reaction, followed by purification using reverse-phase HPLC. Careful execution of the experimental protocols is essential to obtain a high-purity product, particularly the biologically active (Z)-isomer. Understanding the mechanism of action of 4-OHT as a SERM is fundamental for its application in studying estrogen receptor signaling and developing new therapeutic strategies. This guide provides a foundational framework for researchers to produce and utilize this critical compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. McMurry Reaction [organic-chemistry.org]

- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character [mdpi.com]

- 7. Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of estradiol and 4-hydroxytamoxifen on the conformation, ...: Ingenta Connect [ingentaconnect.com]

- 12. researchwithnj.com [researchwithnj.com]

- 13. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxytamoxifen Acid

This technical guide provides a comprehensive overview of the chemical properties and stability of 4-Hydroxytamoxifen acid. Given the limited availability of detailed data for this compound, this guide also includes extensive information on the closely related and well-researched compound, 4-Hydroxytamoxifen, to provide a valuable comparative reference for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid, is a derivative of tamoxifen. While it is structurally related to the well-known active metabolite of tamoxifen, 4-hydroxytamoxifen, it is a distinct chemical entity. This guide will first present the available data on this compound before delving into the extensive body of knowledge surrounding 4-Hydroxytamoxifen.

Chemical Properties

The fundamental chemical properties of this compound and 4-Hydroxytamoxifen are summarized in the tables below for clear comparison.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid | [1] |

| Synonyms | (Z)-4-HTA | [1] |

| CAS Number | 141777-00-6 | [1] |

| Chemical Formula | C24H22O4 | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Table 2: Chemical Properties of 4-Hydroxytamoxifen

| Property | Value | Reference | | --- | --- | | IUPAC Name | 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol |[2] | | Synonyms | Afimoxifene, 4-OHT, ICI 79280 |[2][3] | | CAS Number | 68047-06-3 ((Z)-isomer) |[2] | | Chemical Formula | C26H29NO2 |[2][4] | | Molecular Weight | 387.51 g/mol |[4] | | pKa (Strongest Acidic) | 9.11 | | | pKa (Strongest Basic) | 8.5 | | | Melting Point | 142-144°C ((Z)-isomer) |[5] | | Solubility | Soluble in DMSO, ethanol (20 mg/ml with heating), and methanol (10 mg/ml). Insoluble in water. |[3][5] |

Stability

Stability of 4-Hydroxytamoxifen

-

In Solid State: An isomeric mixture of 4-hydroxy tamoxifen is very stable in the solid state.[6][7]

-

In Solution: In solution, isomerization between the Z and E forms occurs.[6][7] Spontaneous isomerization of (Z)-4-hydroxytamoxifen has been observed to occur within 24-48 hours, stabilizing at a Z/E ratio of approximately 70/30, regardless of the temperature (-20°C, 4°C, or 37°C) in various media.[6][7]

-

Effect of Solvents: The E-Z interconversion is favored by solvents with low dielectric constants, especially when exposed to light.[8]

-

Effect of Light: UV light accelerates the isomerization process.[6] Solutions should be stored protected from light.[8][9]

-

Storage of Solutions: Stock solutions in ethanol or methanol should be stored at -20°C and are stable for several months.[8] For long-term storage, aliquots are recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Synthesis of (Z)-4-Hydroxytamoxifen Acid

A key method for the synthesis of (Z)-4-Hydroxytamoxifen acid involves a McMurry reaction.[10][11]

Methodology:

-

McMurry Reaction: The synthesis utilizes a McMurry reaction as the crucial step to create the carbon-carbon double bond with the desired stereochemistry.[10][11]

-

Isomer Separation: Perfluorotolyl derivatives of the McMurry products are used to facilitate the separation of the desired Z-isomer from the minor E-isomer.[10][11]

-

Debenzylation: A mild final debenzylation step is employed, which is compatible with a variety of functional groups and proceeds without E,Z isomerization.[10][11]

This methodology has been successfully applied to generate various 4-hydroxytamoxifen analogues.[10][11]

Quantification of 4-Hydroxytamoxifen

Several analytical methods are available for the quantification of 4-Hydroxytamoxifen in biological matrices.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To simultaneously quantify 4-Hydroxytamoxifen and hesperidin in liposomal formulations.[12]

-

Mobile Phase: A mixture of methanol and 0.1% v/v orthophosphoric acid (90:10 ratio).[12]

-

Flow Rate: 0.4 mL/min.[12]

-

Injection Volume: 10 μL.[12]

-

Detection: UV detection at 275 nm.[12]

-

Retention Time for 4-HT: 5.05 minutes.[12]

-

Validation: The method was validated according to ICH guidelines for accuracy, precision, linearity, selectivity, and robustness.[12]

Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the available literature, the mechanisms of the extensively studied 4-Hydroxytamoxifen are well-established.

4-Hydroxytamoxifen: A Selective Estrogen Receptor Modulator (SERM)

4-Hydroxytamoxifen is the active metabolite of tamoxifen and acts as a selective estrogen receptor modulator (SERM).[3][13] Its primary mechanism of action involves binding to estrogen receptors (ERs), leading to a conformational change in the receptor.[4] This results in the blockage or alteration of estrogen-dependent gene expression.[4] In breast tissue, it acts as an antagonist, competitively inhibiting the binding of estrogen and thus blocking its growth-promoting effects on cancer cells.[13]

Estrogen Receptor Independent Effects

4-Hydroxytamoxifen can also induce cell death through mechanisms independent of the estrogen receptor. One such pathway involves the induction of autophagic cell death.[14]

Autophagic Cell Death Pathway:

-

Induction: Treatment with 4-Hydroxytamoxifen leads to the accumulation of autophagic vacuoles.[14]

-

K-Ras Degradation: It stimulates the degradation of K-Ras, a critical pro-survival protein, through the autophagy pathway.[14]

-

Caspase-Independence: This form of cell death is not dependent on caspases, the primary mediators of apoptosis.[1]

Conclusion

This technical guide has synthesized the available information on the chemical properties and stability of this compound. While data for this specific compound is limited, the detailed information provided for the closely related and extensively studied 4-Hydroxytamoxifen serves as a crucial reference point for researchers. The methodologies for synthesis and analysis, along with the elucidated signaling pathways of 4-Hydroxytamoxifen, offer valuable insights that can guide future research and development efforts involving these and similar molecules. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its potential.

References

- 1. This compound | 141777-00-6 | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-4-Hydroxytamoxifen - LKT Labs [lktlabs.com]

- 6. MXPA06010928A - Chemically stable compositions of 4-hydroxy tamoxifen. - Google Patents [patents.google.com]

- 7. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buy 4-Hydroxytamoxifen | 68392-35-8 | >98% [smolecule.com]

- 14. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxytamoxifen: An In-Depth Analysis of its Binding Affinity for the Estrogen Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to estrogen receptors, primarily ERα and ERβ. This technical guide provides a comprehensive overview of the binding affinity of 4-hydroxytamoxifen for these receptors, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways.

Quantitative Analysis of Binding Affinity

The affinity of 4-hydroxytamoxifen for estrogen receptors has been quantified in numerous studies, consistently demonstrating a high binding affinity, often comparable to or exceeding that of the endogenous ligand, estradiol.[1] The data presented below summarizes key binding affinity parameters from various studies, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency and selectivity of 4-OHT.

| Receptor | Ligand | Parameter | Value (nM) | Cell/System | Reference |

| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [1] |

| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1] |

| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 | In vitro | [2][3][4][5] |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 | In vitro | [2][3] |

| Estrogen-Related Receptor γ (ERRγ) | Diethylstilbestrol (DES) | Ki | 870 | In vitro | [2][3][4][5] |

| Estrogen-Related Receptor γ (ERRγ) | Tamoxifen | Ki | 870 | In vitro | [2][3][4][5] |

| Estrogen Receptor | 4-Hydroxytamoxifen | IC50 | 0.5 | MCF-7 cells | [6] |

| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 10.0 | Recombinant Human ERRγ | [7] |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | IC50 | 10.3 | Recombinant Human ERRγ | [7] |

| Estrogen Receptor | Estradiol | IC50 | 8 ± 4 | In vitro | [8] |

Experimental Protocols

The determination of binding affinities for 4-hydroxytamoxifen to estrogen receptors predominantly relies on competitive binding assays. These assays measure the ability of a test compound (4-OHT) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol is a synthesized representation based on established methodologies.[9][10][11][12]

Objective: To determine the relative binding affinity of 4-hydroxytamoxifen for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[9]

-

Radioligand: [3H]-17β-estradiol.

-

Competitor: 4-Hydroxytamoxifen (and other compounds for comparison).

-

Assay Buffer: Tris-HCl buffer with additives like EDTA and dithiothreitol.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Preparation of Receptor Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain the cytosol containing the estrogen receptors. The protein concentration of the cytosol is determined.

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the estrogen receptor and the radioligand ([3H]-estradiol).

-

Competition: Increasing concentrations of unlabeled 4-hydroxytamoxifen are added to the tubes. A set of tubes with only the radioligand and receptor serves as the control for maximum binding, and another set with a large excess of unlabeled estradiol is used to determine non-specific binding.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of 4-hydroxytamoxifen that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

4-Hydroxytamoxifen exerts its effects primarily through its interaction with estrogen receptors, which function as ligand-activated transcription factors.[13] Upon binding, 4-OHT induces a conformational change in the ER, leading to the recruitment of co-repressors instead of co-activators, thereby blocking estrogen-dependent gene expression. However, the cellular effects of 4-OHT are complex and can also involve ER-independent mechanisms.[14]

ER-Dependent Signaling Pathway

The canonical pathway involves the binding of 4-OHT to ERα or ERβ in the cytoplasm or nucleus. This complex then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and modulates the transcription of target genes.

Caption: ER-dependent signaling pathway of 4-hydroxytamoxifen.

ER-Independent Signaling Pathways

Emerging evidence suggests that 4-hydroxytamoxifen can also induce cellular effects through mechanisms that do not involve direct binding to the classical estrogen receptors. These can include the modulation of protein kinase C (PKC) and other signaling cascades.[14]

Caption: ER-independent signaling pathways of 4-hydroxytamoxifen.

Conclusion

4-Hydroxytamoxifen's high binding affinity for estrogen receptors is a critical determinant of its clinical efficacy. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. Furthermore, the elucidation of both ER-dependent and independent signaling pathways highlights the multifaceted mechanism of action of 4-hydroxytamoxifen and opens avenues for further investigation and the development of novel therapeutic strategies.

References

- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. epa.gov [epa.gov]

- 11. eco.korea.ac.kr [eco.korea.ac.kr]

- 12. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of 4-Hydroxytamoxifen: Cis vs. Trans

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, exists as two geometric isomers: trans-4-hydroxytamoxifen (the (Z)-isomer) and cis-4-hydroxytamoxifen (the (E)-isomer). These isomers exhibit markedly different pharmacological profiles, with the trans isomer being a potent antiestrogen and the cis isomer displaying weaker antiestrogenic or even estrogenic activity. This technical guide provides a comprehensive overview of the core differences between these two isomers, focusing on their biochemical interactions, cellular effects, and the methodologies used for their evaluation. Quantitative data are summarized for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of their mechanisms of action.

Introduction

Tamoxifen is a cornerstone in the endocrine treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is largely attributed to its metabolic conversion to more active metabolites, primarily 4-hydroxytamoxifen and endoxifen. The geometric isomerism of 4-OHT is a critical determinant of its biological activity. The trans isomer is the pharmacologically desired form, acting as a competitive antagonist of the estrogen receptor, thereby inhibiting the proliferative signaling of estrogen in breast cancer cells. Conversely, the cis isomer has significantly lower affinity for the estrogen receptor and can exhibit partial agonist activity, potentially counteracting the therapeutic effects of the trans isomer. The in vivo isomerization of the potent trans form to the less active cis form has been implicated in acquired tamoxifen resistance.[1] This guide delves into the fundamental differences between these two isomers to provide a clear understanding for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that differentiate cis- and trans-4-hydroxytamoxifen.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |

| trans-4-Hydroxytamoxifen | ERα | 100 - 300 | ~0.1 - 1.0 |

| cis-4-Hydroxytamoxifen | ERα | 1 - 10 | ~10 - 100 |

| Tamoxifen | ERα | 1 - 5 | ~5 - 20 |

Data compiled from multiple sources, ranges reflect variability in experimental conditions.

Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Compound | IC50 (nM) |

| MCF-7 (ER+) | trans-4-Hydroxytamoxifen | 1 - 10 |

| cis-4-Hydroxytamoxifen | 100 - 1000 | |

| Tamoxifen | 100 - 500 | |

| T47D (ER+) | trans-4-Hydroxytamoxifen | 5 - 20 |

| cis-4-Hydroxytamoxifen | > 1000 |

IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on experimental setup.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds (cis- and trans-4-hydroxytamoxifen)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a constant concentration of [³H]-estradiol.

-

Competition: Add increasing concentrations of the unlabeled test compounds (cis- and trans-4-hydroxytamoxifen) or unlabeled estradiol (for the standard curve) to the assay tubes.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal-bound free radioligand.

-

Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol). The relative binding affinity (RBA) can then be calculated relative to estradiol.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

Test compounds (cis- and trans-4-hydroxytamoxifen)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with various concentrations of cis- and trans-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO) and a positive control for cell death if applicable.

-

Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of 4-hydroxytamoxifen isomers.

Caption: Metabolic pathways of tamoxifen leading to the formation of active and inactive metabolites.

Caption: Simplified estrogen receptor signaling pathway and the differential effects of its ligands.

Caption: A logical workflow for the comprehensive evaluation of 4-hydroxytamoxifen isomers.

Discussion and Conclusion

The profound differences in the pharmacological activities of cis- and trans-4-hydroxytamoxifen underscore the critical importance of stereochemistry in drug action. The trans isomer is a potent antagonist of the estrogen receptor, effectively inhibiting the growth of ER+ breast cancer cells. In contrast, the cis isomer exhibits significantly weaker antiestrogenic, and in some contexts, estrogenic properties. This disparity in activity is a direct consequence of their differential binding affinity and subsequent conformational changes induced in the estrogen receptor.

The potential for in vivo isomerization of the active trans-4-OHT to the less active cis form is a significant clinical concern, as it may contribute to the development of acquired resistance to tamoxifen therapy.[1] Therefore, understanding the factors that influence this isomerization and developing strategies to maintain the predominance of the trans isomer are crucial areas of ongoing research.

This technical guide has provided a consolidated resource for understanding the key differences between the cis and trans isomers of 4-hydroxytamoxifen. The quantitative data, detailed experimental protocols, and visual representations of relevant pathways are intended to serve as a valuable tool for researchers and professionals dedicated to the advancement of endocrine therapies for breast cancer. Further investigation into the precise mechanisms of isomerization and the differential effects of these isomers on the tumor microenvironment will be pivotal in optimizing treatment strategies and overcoming resistance.

References

4-Hydroxytamoxifen: A Comprehensive Technical Guide on its Role as a Selective Estrogen Receptor Modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (4-OHT) is a pivotal molecule in endocrinology and oncology, recognized as the primary active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex and tissue-specific pharmacological profile, acting as either an antagonist or a partial agonist of the estrogen receptor (ER).[3][4] This dual activity underpins its therapeutic efficacy and its distinct side-effect profile. This technical guide provides an in-depth examination of 4-OHT's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Mechanism of Action

4-OHT exerts its effects primarily by binding to estrogen receptors, ERα and ERβ.[5] Its binding affinity for the estrogen receptor is significantly higher than that of the parent drug, tamoxifen, and is comparable to that of estradiol, the natural estrogen ligand. Specifically, 4-OHT has been shown to be 30 to 100 times more potent than tamoxifen as an antiestrogen.

Upon binding, 4-OHT induces a conformational change in the ER, which differs from the change induced by estradiol. This altered conformation dictates the receptor's subsequent interactions with co-regulator proteins (co-activators and co-repressors). The balance of these co-regulators in a given tissue determines whether 4-OHT will have an estrogenic (agonist) or anti-estrogenic (antagonist) effect.[6] For instance, in breast tissue, 4-OHT acts as an antagonist, inhibiting the proliferation of ER-positive breast cancer cells.[3] Conversely, in other tissues like bone, it can exhibit agonist effects, which can be beneficial in preventing osteoporosis.[3]

Beyond its ER-mediated actions, 4-OHT has been shown to induce cellular effects through ER-independent pathways. These include the activation of signaling cascades involving p38, JNK, and ERK1/2, which can contribute to apoptosis in cancer cells.[7][8] It has also been implicated in the induction of autophagic cell death through the degradation of K-Ras.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the activity of 4-Hydroxytamoxifen.

Table 1: Comparative Binding Affinities for Estrogen Receptors

| Compound | Receptor/Assay | Affinity Metric | Value | Reference |

| 4-Hydroxytamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Tamoxifen | 25-50x higher | [10] |

| 4-Hydroxytamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Estradiol | Equal | [10] |

| 4-Hydroxytamoxifen | Estrogen Receptor | IC50 for [3H]oestradiol binding | 3.3 nM | [11] |

| 4-Hydroxytamoxifen | ERRγ | Kd | 35 nM | [12][13] |

| 4-Hydroxytamoxifen | ERRγ | Ki | 75 nM | [13] |

| Tamoxifen | ERRγ | Ki | 870 nM | [12][13] |

| Desmethyltamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Tamoxifen | <1% | [10] |

Table 2: In Vitro Efficacy of 4-Hydroxytamoxifen

| Cell Line | Assay | Metric | Value | Reference |

| MCF-7 | Estrogen-stimulated proliferation | IC50 | 0.5 nM | [2] |

| MCF-7 | [3H]-estradiol competition | EC50 | 0.03 nM (0.00003 µM) | [2] |

| T47D Breast Cancer Cells | Antiestrogenic activity (trans isomer) | Potency vs. cis isomer | ~100x more potent | [14] |

Signaling Pathways

Estrogen Receptor-Mediated Signaling

4-OHT's primary mechanism involves direct interaction with estrogen receptors. In an ER-positive cell, estradiol binding to the ER leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This recruits co-activators and initiates the transcription of genes that promote cell proliferation. 4-OHT competes with estradiol for ER binding. The 4-OHT-ER complex also binds to EREs, but its distinct conformation favors the recruitment of co-repressors over co-activators, leading to the inhibition of gene transcription and a block in cell proliferation.

Figure 1: 4-OHT's modulation of ER signaling.

ER-Independent Signaling

Studies have revealed that 4-OHT can induce apoptosis in cancer cells through pathways independent of the estrogen receptor. These mechanisms often involve the activation of stress-related kinase cascades. For example, 4-OHT has been shown to induce delayed and persistent activation of the ERK1/2 pathway, which is essential for its apoptotic effects in some cell types.[7] It can also activate the p38 and JNK pathways.[7][8]

References

- 1. ClinPGx [clinpgx.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Tamoxifen - Wikipedia [en.wikipedia.org]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. immune-system-research.com [immune-system-research.com]

- 12. pnas.org [pnas.org]

- 13. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Cell: An In-depth Technical Guide to the Cell-Permeable Properties of (Z)-4-Hydroxytamoxifen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-permeable properties of (Z)-4-Hydroxytamoxifen, a critical active metabolite of the widely used breast cancer drug, Tamoxifen. Understanding how this potent selective estrogen receptor modulator (SERM) traverses the cell membrane is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies.

Introduction to (Z)-4-Hydroxytamoxifen and its Cell Permeability

(Z)-4-Hydroxytamoxifen, also known as 4-OHT, is the more active metabolite of Tamoxifen, exhibiting a significantly higher binding affinity for the estrogen receptor (ER). Its ability to readily enter cells is a key determinant of its pharmacological activity. While generally considered cell-permeable, the precise mechanisms governing its intracellular access are multifaceted and an area of ongoing research. This guide will delve into the current understanding of its uptake, the experimental methodologies used to assess its permeability, and the key signaling pathways it modulates upon cellular entry.

Mechanism of Cellular Uptake

The cellular uptake of (Z)-4-Hydroxytamoxifen is not solely governed by simple passive diffusion. Recent studies have highlighted the crucial role of its supramolecular self-assembly in aqueous environments.

(Z)-4-Hydroxytamoxifen's Unique Self-Assembly:

The geometric isomerism of 4-Hydroxytamoxifen plays a pivotal role in its cellular uptake. The (Z)-isomer, which is the more biologically active form, self-assembles into small, amorphous nanoflakes.[1][2][3] These nanostructures exhibit enhanced colloidal dispersibility, facilitating efficient cellular uptake. In contrast, the (E)-isomer forms large, crystalline ribbons which demonstrate limited intracellular delivery.[1][2][3] This key difference underscores the importance of the molecule's physical form in its biological activity.

While the primary mode of entry for the nanoflake assemblies is thought to be through endocytosis or other membrane translocation mechanisms, the exact pathways are still under investigation. It is plausible that both passive diffusion of individual molecules and the uptake of these nano-assemblies contribute to the overall intracellular concentration.

Quantitative Data on (Z)-4-Hydroxytamoxifen

Quantitative assessment of the biological activity and receptor interaction of (Z)-4-Hydroxytamoxifen is crucial for its application in research and drug development. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Estrogen Receptor Binding | |||

| IC50 for [3H]oestradiol binding | 3.3 nM | Estrogen Receptor | [1] |

| Relative Binding Affinity (RBA) | 2.9 (Estradiol = 1) | Estrogen Receptor | [1] |

| Voltage-gated Sodium Channel Inhibition | |||

| IC50 for NavM | 297 nM | HEK cells | [3][4] |

| IC50 for human Nav | 2.1 µM | HEK cells | [3][4] |

Table 1: Quantitative data on the biological activity of (Z)-4-Hydroxytamoxifen.

Experimental Protocols for Assessing Cell Permeability

While specific, standardized protocols for measuring (Z)-4-Hydroxytamoxifen permeability are not extensively detailed in the literature, general methodologies for assessing small molecule cell permeability can be adapted.

In Vitro Cell Monolayer Permeability Assay (e.g., Transwell Assay)

This method assesses the transport of a compound across a confluent monolayer of cells grown on a porous membrane.

Principle: A cell line (e.g., Caco-2 for intestinal absorption, or a relevant breast cancer cell line) is seeded onto the porous membrane of a Transwell insert, which separates an apical (upper) and a basolateral (lower) chamber. (Z)-4-Hydroxytamoxifen is added to the apical chamber, and its concentration in the basolateral chamber is measured over time.

Methodology:

-

Cell Culture: Culture the chosen cell line on Transwell inserts until a confluent monolayer is formed. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).

-

Compound Addition: Add (Z)-4-Hydroxytamoxifen to the apical chamber at a known concentration.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Analyze the concentration of (Z)-4-Hydroxytamoxifen in the samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

Cellular Uptake Assay using LC-MS

This method directly measures the intracellular concentration of (Z)-4-Hydroxytamoxifen.

Methodology:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Compound Incubation: Treat the cells with (Z)-4-Hydroxytamoxifen at the desired concentration for various time points.

-

Cell Lysis: After incubation, wash the cells to remove extracellular compound and then lyse the cells to release the intracellular contents.

-

Quantification: Quantify the amount of (Z)-4-Hydroxytamoxifen in the cell lysate using LC-MS.

-

Data Analysis: The intracellular concentration can be determined by normalizing the amount of the compound to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of (Z)-4-Hydroxytamoxifen's properties.

Conclusion

The cell-permeable properties of (Z)-4-Hydroxytamoxifen are more complex than simple passive diffusion, with its supramolecular self-assembly into nanoflakes playing a critical role in its efficient cellular uptake. This understanding opens new avenues for the rational design of more effective drug delivery systems. Further research is warranted to fully elucidate the specific transport mechanisms involved and to quantify its permeability across a broader range of cancer cell types. The experimental frameworks provided in this guide offer a starting point for researchers to further explore and quantify the cell-permeable nature of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Isomer-driven supramolecular polymorphism of 4-hydroxytamoxifen modulating nanostructure-dependent cellular uptake and cytotoxicity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Isomer-driven supramolecular polymorphism of 4-hydroxytamoxifen modulating nanostructure-dependent cellular uptake and cytotoxicity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptor Modulators: R&D Systems [rndsystems.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a well-established antagonist of the estrogen receptor (ER). However, emerging research has unveiled a distinct pharmacological profile for 4-OHT involving its interaction with the estrogen-related receptors (ERRs), a family of orphan nuclear receptors. This technical guide provides a comprehensive overview of the interaction between 4-OHT and the three ERR isoforms (ERRα, ERRβ, and ERRγ), with a particular focus on its isoform-specific inverse agonist activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction to 4-Hydroxytamoxifen and Estrogen-Related Receptors

4-Hydroxytamoxifen is a critical molecule in the treatment of ER-positive breast cancer, where it competitively inhibits estrogen binding to the ER.[1] The estrogen-related receptors (ERRs), comprising ERRα, ERRβ, and ERRγ, are orphan nuclear receptors that share sequence homology with the classical estrogen receptors but do not bind endogenous estrogens.[2] ERRs are constitutively active, meaning they can regulate gene expression in the absence of a natural ligand. They play crucial roles in cellular energy metabolism, mitochondrial biogenesis, and have been implicated in the pathophysiology of various diseases, including cancer.[1] The discovery of 4-OHT as a ligand for ERRs has opened new avenues for understanding its therapeutic actions and potential off-target effects.

Quantitative Analysis of 4-OHT Interaction with ERRs

The interaction of 4-OHT with ERR isoforms has been quantified through various biochemical and cell-based assays. The data consistently demonstrate that 4-OHT is a potent and selective inverse agonist of ERRγ and, to a lesser extent, ERRβ, with minimal activity on ERRα.

Table 1: Binding Affinity of 4-Hydroxytamoxifen for Estrogen-Related Receptors

| Receptor Isoform | Ligand | Assay Type | Parameter | Value (nM) | Reference |

| ERRγ | [3H]4-OHT | Radioligand Binding | Kd | 35 | [3][4] |

| ERRγ | 4-OHT | Competition Binding | Ki | 75 | [3] |

| ERRγ | Diethylstilbestrol (DES) | Competition Binding | Ki | 870 | [3][4] |

| ERRγ | Tamoxifen | Competition Binding | Ki | 870 | [3][4] |

| ERRα | 4-OHT | Competition Binding | - | No measurable binding | [3] |

| ERRα (mutant) * | [3H]4-OHT | Radioligand Binding | Kd | 40 | [3] |

*A single amino acid substitution in the ligand-binding pocket of ERRα to the corresponding residue in ERRγ confers high-affinity binding to 4-OHT.

Table 2: Functional Activity of 4-Hydroxytamoxifen on Estrogen-Related Receptors

| Receptor Isoform | Assay Type | Parameter | Value (nM) | Effect | Reference |

| ERRγ | FRET Assay | EC50 | 50 | Disruption of ERRγ-SRC-1 interaction | [3] |

| ERRβ | FRET Assay | EC50 | 150 | Disruption of ERRβ-SRC-1 interaction | [3] |

| ERRα | FRET Assay | - | >10,000 | No effect on ERRα-SRC-1 interaction | [3] |

| ERRγ | Mammalian Two-Hybrid | IC50 | 2,000 | Inhibition of transcriptional activity | [3] |

| ERRγ | Luciferase Reporter Assay | EC50 | 2,000 | Inhibition of transcriptional activity | [3] |

Signaling Pathways and Molecular Mechanisms

The primary mechanism by which 4-OHT exerts its effects on ERRs is through the disruption of the interaction between the receptor and coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This disruption leads to the repression of the constitutive transcriptional activity of ERRβ and ERRγ, a mechanism defined as inverse agonism.

ERRγ Signaling Pathway

Binding of 4-OHT to the ligand-binding domain of ERRγ induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcription of ERRγ target genes. These target genes are often involved in metabolic processes. The ERK/MAPK pathway has been shown to enhance the transcriptional activity of ERRγ, and this may be a point of crosstalk in the context of tamoxifen resistance in breast cancer.[5]

Figure 1. 4-OHT-mediated inhibition of ERRγ signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between 4-OHT and ERRs.

Radioligand Binding Assay

This assay directly measures the binding affinity of a radiolabeled ligand to its receptor.

-

Objective: To determine the dissociation constant (Kd) of [3H]4-OHT for ERRγ and the inhibitory constant (Ki) of unlabeled compounds.

-

Materials:

-

Recombinant human ERRγ protein

-

[3H]4-Hydroxytamoxifen

-

Unlabeled 4-Hydroxytamoxifen, Tamoxifen, and Diethylstilbestrol

-

Scintillation proximity assay (SPA) beads (e.g., PVT-based)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

96-well microplates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.

-

In a 96-well plate, add the recombinant ERRγ protein and SPA beads.

-

Add the competitor compounds at various concentrations. For saturation binding, add assay buffer instead of a competitor.

-

Add [3H]4-OHT at a fixed concentration (for competition assay) or varying concentrations (for saturation binding).

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation.

-

Measure the radioactivity in each well using a scintillation counter.

-

For saturation binding, determine Kd and Bmax by non-linear regression analysis of specific binding.

-

For competition binding, calculate the IC50 values and then determine the Ki values using the Cheng-Prusoff equation.

-

Figure 2. Workflow for a radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRs in response to 4-OHT.

-

Objective: To quantify the inverse agonist effect of 4-OHT on ERRγ-mediated transcription.

-

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmid for full-length ERRγ

-

Reporter plasmid containing an ERR response element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-Luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

4-Hydroxytamoxifen

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ERRγ expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 4-OHT or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of 4-OHT to determine the EC50 for transcriptional inhibition.

-

Figure 3. Workflow for a luciferase reporter gene assay.

Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions in vivo, in this case, the interaction between ERRγ and a coactivator.

-

Objective: To demonstrate that 4-OHT disrupts the interaction between ERRγ and SRC-1.

-

Materials:

-

Cells co-expressing tagged ERRγ (e.g., FLAG-ERRγ) and a coactivator (e.g., HA-SRC-1)

-

4-Hydroxytamoxifen

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-HA antibody

-

-

Procedure:

-

Treat cells with 4-OHT or vehicle control for the desired time.

-

Lyse the cells and collect the supernatant containing the protein lysate.

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody to form an immune complex with FLAG-ERRγ.

-

Add protein A/G agarose beads to capture the immune complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complex from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-SRC-1.

-

Conclusion

4-Hydroxytamoxifen exhibits a distinct pharmacological profile as an isoform-specific inverse agonist of estrogen-related receptors, with a pronounced effect on ERRγ and ERRβ. This activity is mediated by the disruption of coactivator binding, leading to the repression of the receptors' constitutive transcriptional activity. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the fields of nuclear receptor biology, pharmacology, and drug development. Further investigation into the downstream signaling pathways and target genes modulated by the 4-OHT-ERR interaction will be crucial for a complete understanding of the physiological and pathological implications of this novel pharmacological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERRγ target genes are poor prognostic factors in Tamoxifen-treated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

ER-Independent Cytotoxic Effects of 4-Hydroxytamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, is a well-established antagonist of the estrogen receptor (ER), forming the cornerstone of endocrine therapy for ER-positive breast cancers. However, a growing body of evidence reveals that 4-OHT also exerts potent cytotoxic effects on cancer cells independent of their ER status. These off-target effects are of significant interest for expanding the therapeutic application of 4-OHT to ER-negative malignancies and understanding its broader mechanisms of action. This technical guide provides an in-depth exploration of the ER-independent cytotoxic effects of 4-OHT, detailing the underlying signaling pathways, presenting quantitative data on its efficacy, and outlining key experimental protocols for its study.

Core Mechanisms of ER-Independent Cytotoxicity

The ER-independent cytotoxic effects of 4-hydroxytamoxifen are multifaceted, involving the induction of programmed cell death through several interconnected pathways. At micromolar concentrations (typically 10-20 µM), 4-OHT can trigger cell death in ER-negative cells.[1] Key mechanisms include the induction of apoptosis via both caspase-dependent and independent pathways, disruption of mitochondrial function, perturbation of intracellular calcium homeostasis, and the generation of reactive oxygen species (ROS).

Table 1: IC50 Values of 4-Hydroxytamoxifen in Various Cancer Cell Lines

| Cell Line | Cancer Type | ER Status | IC50 (µM) | Incubation Time (h) | Assay Method |

| MCF-7 | Breast Cancer | Positive | 19.35 | 24 | MTT |

| MCF-7 | Breast Cancer | Positive | 21.42 | 48 | MTT |

| MCF-7 | Breast Cancer | Positive | 21.42 | 72 | MTT |

| T47D | Breast Cancer | Positive | 4.2 | 96 | MTT |

| BT-474 | Breast Cancer | Positive | 5.7 | 96 | MTT |

| MDA-MB-231 | Breast Cancer | Negative | Not sensitive at 0.5-1 µM | 96 | MTT |

| HeLa | Cervical Cancer | Negative | - | - | - |

| HEC-1-A | Endometrial Adenocarcinoma | - | - | - | - |

| KLE | Endometrial Adenocarcinoma | - | - | - | - |

| RL-95-2 | Endometrial Adenocarcinoma | - | - | - | - |

| Ishikawa | Endometrial Adenocarcinoma | - | - | - | - |

| EN-1078D | Endometrial Adenocarcinoma | - | - | - | - |

Note: Data for some ER-negative and other cancer cell lines are not consistently reported in the literature in the form of IC50 values for ER-independent cytotoxicity.

Signaling Pathways of ER-Independent Cytotoxicity

The cytotoxic effects of 4-OHT in ER-negative cells are mediated by a complex interplay of signaling pathways that converge on the induction of apoptosis and cell death.

Caption: ER-Independent Cytotoxic Signaling of 4-OHT.

Experimental Workflows

Investigating the ER-independent cytotoxic effects of 4-OHT requires a series of well-defined experimental procedures to assess cell viability, apoptosis, and the underlying molecular mechanisms.

Caption: Workflow for Studying 4-OHT Cytotoxicity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol assesses cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Seed ER-negative cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 4-OHT (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., ethanol or DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3][4][5]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with 4-OHT as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.

-

Cell Treatment: Treat cells with 4-OHT.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6][7]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. Healthy cells with polarized mitochondria will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).[6]

Intracellular Calcium Measurement (Fura-2 AM Assay)

This assay uses a ratiometric fluorescent dye to measure intracellular calcium concentrations.

-

Cell Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[8][9][10][11]

-

Washing: Wash the cells to remove extracellular dye.[10][11]

-

Treatment: Add 4-OHT and any other stimuli.

-